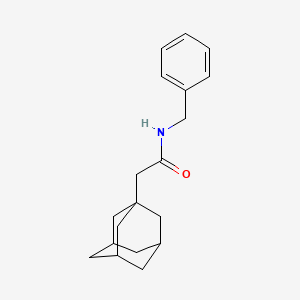
2-(1-adamantyl)-N-benzylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-benzylacetamide is an organic compound featuring an adamantane core, a benzyl group, and an acetamide moiety Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-benzylacetamide typically involves the reaction of 1-adamantylamine with benzyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 1-adamantylamine attacks the carbonyl carbon of benzyl chloroacetate, leading to the formation of the desired product.
Reaction Conditions:
Reagents: 1-adamantylamine, benzyl chloroacetate
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 50°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-benzylacetamide undergoes various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Adamantanone derivatives
Reduction: Amine derivatives
Substitution: Halogenated benzyl derivatives
Scientific Research Applications
2-(1-adamantyl)-N-benzylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-benzylacetamide involves its interaction with specific molecular targets. The adamantane core provides steric hindrance, enhancing the compound’s binding affinity to target proteins. The benzyl group contributes to hydrophobic interactions, while the acetamide moiety can form hydrogen bonds with amino acid residues in the target protein. These interactions collectively modulate the activity of the target protein, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(1-adamantyl)-N-benzylacetamide can be compared with other adamantane derivatives, such as:
1-adamantylamine: Lacks the benzyl and acetamide groups, resulting in different reactivity and applications.
2-(1-adamantyl)ethanol: Contains a hydroxyl group instead of the benzyl and acetamide groups, leading to different chemical properties.
1-adamantylacetic acid: Features a carboxylic acid group, which alters its solubility and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of the adamantane core with the benzyl and acetamide groups, providing a distinct set of chemical and biological properties.
Properties
CAS No. |
286386-48-9 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-benzylacetamide |
InChI |
InChI=1S/C19H25NO/c21-18(20-13-14-4-2-1-3-5-14)12-19-9-15-6-16(10-19)8-17(7-15)11-19/h1-5,15-17H,6-13H2,(H,20,21) |
InChI Key |
YQBDBDHKAYEANT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CC=CC=C4 |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















